Potassium benzothiophene-3-trifluoroborate
Overview
Description
Potassium benzothiophene-3-trifluoroborate is a chemical compound with the molecular formula C8H5BF3KS and a molecular weight of 240.09 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is primarily used in research and industrial applications due to its unique reactivity and stability.
Mechanism of Action
Target of Action
Potassium Benzothiophene-3-Trifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions due to their ability to undergo nucleophilic substitution reactions.
Mode of Action
The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The formation of the C-C bond is a key step in many organic synthesis reactions, enabling the creation of complex molecular structures from simpler precursors.
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls. The downstream effects include the production of various thiophene derivatives .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules from simpler ones. In a broader context, these reactions can contribute to the synthesis of pharmaceuticals, agrochemicals, and materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of a catalyst . For instance, the compound’s ability to form C-C bonds with aryl halides can occur under thermal conditions . Additionally, the presence of a catalyst can significantly enhance the efficiency of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium benzothiophene-3-trifluoroborate typically involves the reaction of benzothiophene with boron trifluoride and potassium fluoride . The process can be summarized as follows:
Boron Trifluoride Reaction: Benzothiophene is reacted with boron trifluoride to form benzothiophene-3-boronic acid.
Potassium Fluoride Addition: The benzothiophene-3-boronic acid is then treated with potassium fluoride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the reagents and control the reaction conditions.
Purification: The product is purified through crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium benzothiophene-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium benzothiophene-3-trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium furan-3-trifluoroborate
- Potassium thiophene-3-trifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium benzothiophene-3-trifluoroborate is unique due to its benzothiophene moiety, which imparts specific electronic and steric properties that enhance its reactivity in certain cross-coupling reactions . This makes it particularly valuable in the synthesis of complex organic molecules where other trifluoroborates might not be as effective .
Properties
IUPAC Name |
potassium;1-benzothiophen-3-yl(trifluoro)boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEOIXLPVLKJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CSC2=CC=CC=C12)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000160-73-5 | |
Record name | Borate(1-), benzo[b]thien-3-yltrifluoro-, potassium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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